molecular formula C12H15N3O4 B14136027 5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B14136027
M. Wt: 265.26 g/mol
InChI Key: WWLINACCHCIJPF-UHFFFAOYSA-N
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Description

5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated reactors and optimized reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The isopropoxy group enhances its lipophilicity compared to methoxy or ethoxy analogs, potentially improving its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

1,3-dimethyl-5-nitro-6-propan-2-yloxybenzimidazol-2-one

InChI

InChI=1S/C12H15N3O4/c1-7(2)19-11-6-9-8(5-10(11)15(17)18)13(3)12(16)14(9)4/h5-7H,1-4H3

InChI Key

WWLINACCHCIJPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)N(C(=O)N2C)C)[N+](=O)[O-]

Origin of Product

United States

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